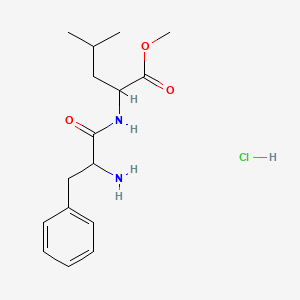
2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazole family. It is a colorless solid with a molecular weight of 248.32 g/mol and a melting point of 115-117°C. This compound is used in a variety of scientific applications, including as a reagent in organic synthesis and as an inhibitor of cytochrome P450 enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of novel compounds and their structural analysis is a foundational aspect of chemical research. For instance, the study by Lee et al. (2010) describes the synthesis, structures, and photoluminescent behaviors of novel aluminum complexes containing phenoxybenzotriazole derivatives, highlighting the compound's potential in materials science, specifically in photoluminescent applications (Lee et al., 2010). Similarly, the research conducted by Ahmed et al. (2016) focuses on the click one-pot synthesis, spectral analyses, crystal structures, DFT studies, and cytotoxicity assays of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, which underscores the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Ahmed et al., 2016).
Photoluminescence and Material Properties
The photoluminescent properties of compounds derived from 2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one are explored in various studies. For example, the work by Lee et al. (2010) on aluminum complexes reveals significant insights into their photoluminescent behaviors, offering a pathway to developing new photoluminescent materials (Lee et al., 2010).
Catalytic Applications
The catalytic capabilities of compounds containing triazole derivatives are another area of significant interest. Saleem et al. (2013) discuss half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, shedding light on their structural aspects and catalytic oxidation and transfer hydrogenation properties (Saleem et al., 2013). This research illustrates the potential of these complexes in catalysis, particularly in alcohol oxidation and ketone hydrogenation processes.
Antioxidant and Antitumor Activities
Compounds synthesized from 2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been evaluated for their biological activities, including antioxidant and antitumor effects. The study by El-Moneim et al. (2011) evaluates the antioxidant and antitumor activities of some prepared nitrogen heterocycles, indicating the potential therapeutic applications of these compounds (El-Moneim et al., 2011).
Propiedades
IUPAC Name |
2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-8-7-9-14(2)17(13)21-15(3)19-20(18(21)22)12-16-10-5-4-6-11-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQADMXJUZPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2708348.png)
![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2708350.png)



![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2708355.png)




![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2708367.png)

